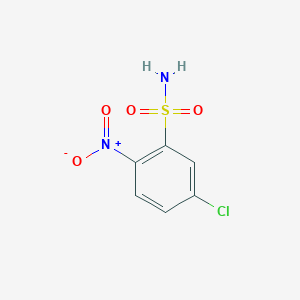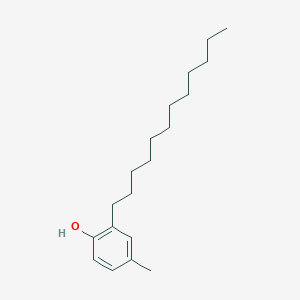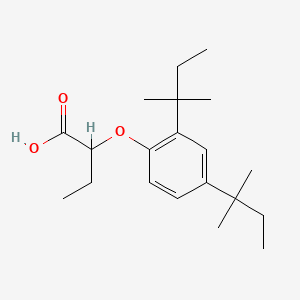![molecular formula C19H11N3O2 B1348275 2,6-Bis(benzo[d]oxazol-2-yl)pyridine CAS No. 33858-36-5](/img/structure/B1348275.png)
2,6-Bis(benzo[d]oxazol-2-yl)pyridine
Descripción general
Descripción
2,6-Bis(benzo[d]oxazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C19H11N3O2. It is known for its unique structure, which includes two benzoxazole rings attached to a pyridine core.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various metal coordination complexes .
Mode of Action
It has been suggested that similar compounds may undergo chemically reversible one-electron reduction processes .
Biochemical Pathways
Similar compounds have been studied for their potential to generate metal coordination complexes and supramolecular self-assemblies .
Pharmacokinetics
It is known that the compound has a molecular weight of 31332 , and it is typically stored under an inert atmosphere at 2-8°C .
Result of Action
Similar compounds have been found to exhibit luminescent properties .
Action Environment
It is known that the compound is typically stored under an inert atmosphere at 2-8°c , suggesting that its stability may be affected by exposure to oxygen and temperature variations.
Análisis Bioquímico
Biochemical Properties
2,6-Bis(benzo[d]oxazol-2-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction suggests that this compound can influence DNA stability and integrity, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to have high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 . This compound influences cell function by inducing apoptosis and affecting cell signaling pathways, gene expression, and cellular metabolism. These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a tridentate nitrogen donor ligand and forms complexes with metal ions such as UO2Cl2·3THF . These complexes can modulate enzyme activity, leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s ability to bind to DNA and induce cleavage further elucidates its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under inert atmosphere conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and dose-response relationships need to be carefully evaluated to ensure safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels Its role in modulating these pathways can have significant implications for cellular metabolism and overall biochemical processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn can impact its activity and function. Understanding the transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects. Detailed studies are required to map its subcellular distribution and understand its functional implications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine typically involves the reaction of 2,6-diaminopyridine with salicylaldehyde derivatives under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(benzo[d]oxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the benzoxazole rings .
Aplicaciones Científicas De Investigación
2,6-Bis(benzo[d]oxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Comparación Con Compuestos Similares
2,6-Bis(benzimidazol-2-yl)pyridine: Similar in structure but contains benzimidazole rings instead of benzoxazole.
2,6-Bis(imino)pyridine: Contains imino groups instead of benzoxazole rings.
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: Features N-methylbenzimidazole rings.
Uniqueness: 2,6-Bis(benzo[d]oxazol-2-yl)pyridine is unique due to its specific electronic and steric properties conferred by the benzoxazole rings. These properties make it particularly effective in forming stable metal complexes and in applications requiring luminescent properties .
Propiedades
IUPAC Name |
2-[6-(1,3-benzoxazol-2-yl)pyridin-2-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2/c1-3-10-16-12(6-1)21-18(23-16)14-8-5-9-15(20-14)19-22-13-7-2-4-11-17(13)24-19/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABDAMKZNFRJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349536 | |
| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33858-36-5 | |
| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)





